3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(2-methyl-4-nitroimidazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-5-8-6(10(13)14)4-9(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJTUXYFQLHGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434757 | |
| Record name | 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16935-04-9 | |
| Record name | 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Nitration of Pre-Functionalized Imidazole Intermediates
A common strategy involves nitrating a pre-formed 2-methylimidazole derivative followed by propanoic acid coupling.
Procedure :
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Synthesis of 2-methyl-1H-imidazole : Achieved via cyclocondensation of glyoxal and methylamine.
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Nitration :
Table 1: Nitration Efficiency Under Varied Conditions
| Nitrating Agent | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (4-NO₂:5-NO₂) |
|---|---|---|---|---|
| HNO₃/Ac₂O | Acetic anhydride | 0–5 | 72 | 9:1 |
| NO₂BF₄ | CH₂Cl₂ | −20 | 65 | 8:1 |
| Mixed acid (H₂SO₄/HNO₃) | H₂SO₄ | 25 | 58 | 7:1 |
Sequential Functionalization via Protective Group Strategies
To mitigate side reactions during nitration, protective group approaches are employed:
Step 1: Propanoic Acid Coupling
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Substrate : 2-methyl-1H-imidazole.
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Reaction : Treat with tert-butyl 3-bromopropanoate and DABCO in acetonitrile.
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Product : 3-(2-methyl-1H-imidazol-1-yl)propanoic acid tert-butyl ester (85% yield).
Step 2: Nitration
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Conditions : 0°C for 2 hours, followed by neutralization with NaHCO₃.
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Yield : 63% after column chromatography (silica gel, hexane/ethyl acetate).
Step 3: Deprotection
Advantages :
Microwave-Assisted One-Pot Synthesis
Emerging methodologies leverage microwave irradiation to accelerate reaction kinetics:
Procedure :
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Combine 2-methylimidazole, 3-bromopropanoic acid, and CuI/L-proline catalyst in DMSO.
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Add nitro source (NaNO₂/Ac₂O) and irradiate for an additional 10 minutes.
Table 2: Microwave vs. Conventional Heating
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Reaction Time | 25 min | 12 hours |
| Yield | 61% | 54% |
| Purity (HPLC) | 98% | 95% |
Data adapted from patent EP2050736A1.
Critical Analysis of Methodologies
Regioselectivity in Nitration
The 4-nitro isomer dominates due to:
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Electronic effects : Nitronium ion (NO₂⁺) electrophilic attack at the more nucleophilic 4-position.
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Steric factors : 2-methyl group directs substitution away from adjacent positions.
Challenges :
Solvent and Catalyst Optimization
Solvent Impact :
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Polar aprotic solvents (DMF, DMSO) : Enhance alkylation rates but risk ester hydrolysis.
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Non-polar solvents (toluene) : Reduce side reactions but lower yields.
Catalysts :
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, or other metal catalysts.
Alkylating Agents: 3-bromopropanoic acid or similar compounds.
Acids and Bases: Concentrated nitric acid, sulfuric acid, sodium hydroxide, etc.
Major Products Formed
Reduction: 3-(2-methyl-4-amino-1H-imidazol-1-yl)propanoic acid.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Hydrolysis: This compound from its ester or amide derivatives.
Scientific Research Applications
Medicinal Chemistry
3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid has been investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores allows it to interact with biological targets.
- Antimicrobial Activity : Studies have shown that compounds with imidazole rings exhibit antimicrobial properties. The nitro group may enhance this activity by participating in redox reactions within microbial cells.
Biochemical Research
The compound is utilized as a reagent in biochemical assays and cell culture applications.
- Buffering Agent : It serves as a non-ionic organic buffering agent in biological systems, maintaining pH levels within the range of 6 to 8.5, which is critical for enzyme activity and cellular functions .
Drug Development
Research indicates that derivatives of this compound can be developed into novel drugs targeting specific pathways in diseases such as cancer and infections.
- Targeted Therapy : The compound's ability to modulate biological pathways makes it a candidate for developing targeted therapies in oncology .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Case Study 2: pH Stability in Cell Cultures
In another research project, the compound was tested as a buffering agent in mammalian cell cultures. Results indicated that it effectively maintained pH stability during prolonged culture periods, enhancing cell viability and metabolic activity .
Mechanism of Action
The mechanism of action of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function .
Comparison with Similar Compounds
2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic Acid (14b)
- Structure: Features a benzoimidazole core (fused benzene-imidazole ring) with 7-nitro and 5-trifluoromethyl substituents, plus a propenoic acid chain .
- Synthesis : Yield of 79% via acid-catalyzed esterification and cyclization .
- Physical Properties :
- The fused aromatic system may improve π-π stacking interactions in biological targets.
Tetrazole- and Imidazole-Propanoic Acid Hybrids
- Example 1: 1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic acid (9) Structure: Combines imidazole with a tetrazole ring and a chlorotrityl-protected phenyl group . Synthesis: 93% yield via multi-step coupling reactions . Applications: Likely used in peptide synthesis due to the tetrazole’s role as a carboxylic acid bioisostere.
- Example 2: 1-[[1-(1H-Tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoic acid (11) Structure: Similar to compound 9 but lacks the chlorotrityl group, enhancing solubility . Key Differences:
- Tetrazole rings offer metabolic stability compared to carboxylic acids.
- Higher yields (88–93%) suggest efficient synthetic routes .
Chlorinated 3-Phenylpropanoic Acid Derivatives
- Examples: 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (1) and analogs .
- Structure: Phenylpropanoic acid backbone with chlorine substituents.
- Bioactivity : Exhibited selective antimicrobial effects (E. coli, S. aureus MIC < 10 µg/mL) .
- Key Differences :
- Chlorine atoms enhance electronegativity and antimicrobial potency.
- Lack of a heterocyclic ring reduces structural complexity compared to the target compound.
3-(Methylthio)propanoic Acid Esters
- Examples : Methyl and ethyl esters identified in pineapples .
- Structure: Propanoic acid esters with methylthio groups.
- Applications: Aroma compounds (e.g., 3-(methylthio)propanoic acid ethyl ester contributes to pineapple flavor) .
- Key Differences :
- Esters are volatile, unlike the acidic target compound.
- Biological roles are sensory rather than therapeutic.
Biological Activity
3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid (CAS Number: 16935-04-9) is a compound of significant interest due to its potential biological activities. This article explores its antibacterial, antifungal, and other biological properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₉N₃O₄, with a molecular weight of 199.16 g/mol. The compound features an imidazole ring substituted with a methyl and nitro group, contributing to its biological activity.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. A study on various monomeric alkaloids demonstrated that compounds with similar structures showed effective inhibition against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0048 |
| Compound B | Escherichia coli | 0.0195 |
| This compound | S. aureus, E. coli | TBD |
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity against various strains including Candida albicans. The MIC values were reported in studies as effective against fungal infections, indicating a broad spectrum of action .
Table 2: Antifungal Activity
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | TBD |
| Fusarium oxysporum | TBD |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group plays a critical role in the compound's ability to interact with microbial cell membranes or specific metabolic pathways essential for microbial growth.
Case Studies
A recent case study focusing on the efficacy of this compound in treating bacterial infections highlighted its potential as an alternative treatment option in antibiotic-resistant cases. The study involved in vitro tests that showcased significant bactericidal activity against resistant strains of E. coli and S. aureus, suggesting that further clinical trials are warranted to explore its therapeutic applications .
Q & A
What synthetic methodologies are recommended for 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid, and how can reaction yields be optimized?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves functionalizing the imidazole ring with a nitro group and a methyl substituent, followed by propanoic acid side-chain attachment. For example, intermediates like 2-methyl-4-nitroimidazole can be alkylated using a bromo- or chloro-propanoic acid derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Evidence from similar imidazole derivatives (e.g., synthesis of 3-(1H-imidazol-4-yl)propanoic acid analogs) highlights the importance of solvent choice (polar aprotic solvents like DMSO or DMF) and controlled reaction temperatures to minimize side reactions .
Yield Optimization Strategies:
- Use catalyst systems (e.g., Pd/C for nitro group introduction).
- Monitor reaction progress via TLC or HPLC to identify quenching points.
- Purify intermediates via recrystallization (e.g., using acetic acid for crystallization, as seen in imidazole derivatives ).
What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the imidazole ring substitution pattern and propanoic acid linkage. Key signals include the nitro group’s deshielding effect on adjacent protons (δ 8.5–9.0 ppm for aromatic protons) and methyl group resonances (δ 2.5–3.0 ppm) .
- FT-IR: Nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and carboxylic acid C=O (~1700 cm⁻¹) confirm functional groups .
- X-ray Crystallography: Single-crystal analysis resolves stereochemical ambiguities, as demonstrated for structurally related imidazole derivatives (e.g., ethanol solvate crystal structures ).
How can researchers address contradictions between experimental spectral data and computational predictions?
Methodological Answer:
Discrepancies often arise from conformational flexibility, solvent effects, or protonation states. To resolve these:
Validate Computational Models: Re-optimize DFT calculations with explicit solvent models (e.g., water or DMSO).
Experimental Cross-Verification: Compare with structurally analogous compounds (e.g., 3-(1H-imidazol-4-yl)propanoic acid derivatives ).
Dynamic NMR Studies: Assess temperature-dependent shifts to identify tautomeric equilibria or rotational barriers .
What experimental designs are recommended to evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in buffers (pH 1–12) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and quantify residual parent compound .
- Light Sensitivity: Expose to UV-Vis light (254–365 nm) to assess photolytic stability.
- Storage Recommendations: Store lyophilized at -20°C, as suggested for similar imidazole-carboxylic acid derivatives .
How can researchers design structure-activity relationship (SAR) studies for this compound in biological systems?
Methodological Answer:
Core Modifications: Synthesize analogs with varied substituents (e.g., replacing nitro with amino or halide groups) to assess electronic effects.
Biological Assays: Test in enzyme inhibition (e.g., nitroreductase activity) or cytotoxicity models (e.g., cancer cell lines), referencing protocols for imidazole-based inhibitors .
Computational Docking: Use software like AutoDock to predict binding interactions with target proteins (e.g., nitroimidazole-binding enzymes ).
What strategies mitigate low yields in multi-step syntheses of this compound?
Methodological Answer:
- Intermediate Purification: Ensure high-purity intermediates via column chromatography or recrystallization.
- Stepwise Optimization: Use design of experiments (DoE) to screen variables (e.g., solvent, temperature, stoichiometry). For example, adjusting alkylation reaction times improved yields in related imidazole syntheses .
- Catalyst Screening: Explore Pd-mediated coupling or phase-transfer catalysts for nitro group installation .
How can researchers validate the absence of toxic byproducts in synthetic batches?
Methodological Answer:
- LC-MS Profiling: Identify impurities via high-resolution mass spectrometry.
- Genotoxicity Screening: Use Ames tests for nitroaromatic compounds, as nitroimidazoles may form mutagenic metabolites .
- Comparative Analysis: Cross-reference impurity profiles with pharmacopeial standards for imidazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
